1-(Benzenesulfonyl)-1H-indol-4-ol
Description
Historical Context and Evolution of Indole (B1671886) Chemistry in Medicinal Sciences
The story of indole chemistry is deeply intertwined with the study of natural products. numberanalytics.com Its journey began in the 19th century with the investigation of the dye indigo, which led to the isolation of isatin (B1672199) and subsequently oxindole (B195798). wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole to indole using zinc dust. wikipedia.org The significance of the indole scaffold expanded dramatically in the 1930s with the realization that it forms the core of many vital biological molecules, including the essential amino acid tryptophan and various important alkaloids. wikipedia.org This discovery propelled indole into the forefront of medicinal chemistry research, a position it continues to hold today. wikipedia.orgnih.gov
The versatility of the indole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for functionalization at multiple positions, providing a rich platform for the design of diverse and complex molecules. numberanalytics.comwikipedia.org This structural adaptability has been exploited to develop a wide array of pharmaceuticals targeting numerous diseases. numberanalytics.com For instance, indole derivatives have found application as anti-inflammatory agents, like indomethacin, which inhibits the production of prostaglandins. nih.gov Furthermore, the indole framework is present in potent anti-cancer drugs such as vincristine, which functions by inhibiting microtubule formation. numberanalytics.comnih.gov The continuous exploration of indole chemistry has led to the development of greener and more efficient synthetic methodologies, including the use of microwave irradiation and ionic liquids, further fueling its evolution in the medicinal sciences. ijpsjournal.com
Significance of the Sulfonamide Moiety in Bioactive Compound Design and Development
The sulfonamide group (-SO₂NH₂) is another cornerstone of medicinal chemistry, recognized for its broad spectrum of biological activities. eurekaselect.comontosight.ai The journey of sulfonamides in medicine began with the discovery of their antibacterial properties, which act by inhibiting folic acid synthesis, a pathway essential for bacterial survival. ontosight.ai This initial success paved the way for the development of a vast library of sulfonamide-containing drugs with diverse therapeutic applications. eurekaselect.comopenaccesspub.org
The sulfonamide moiety is valued for its ability to mimic the carboxylic acid group, its chemical and metabolic stability, and its capacity for hydrogen bonding. researchgate.net These properties make it a "privileged" functional group in the design of bioactive molecules. researchgate.net Beyond their antibacterial effects, sulfonamides have been successfully incorporated into drugs with anti-inflammatory, anticancer, antiviral, and anticonvulsant activities. eurekaselect.comontosight.ai For example, certain sulfonamide derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. openaccesspub.org The versatility of the sulfonamide group allows for the fine-tuning of a molecule's physicochemical and biological properties through substitution on the nitrogen atom or the aromatic ring. openaccesspub.org
Strategic Positioning of 1-(Benzenesulfonyl)-1H-indol-4-ol within Advanced Indole-Sulfonamide Hybrid Architectures
The compound this compound emerges as a strategic amalgamation of the well-established indole and sulfonamide scaffolds. This hybrid architecture positions a benzenesulfonyl group at the N1 position of the indole ring and a hydroxyl group at the C4 position. This specific arrangement is not arbitrary; it represents a deliberate design to explore the synergistic potential of these two pharmacophores.
The benzenesulfonyl group, a classic sulfonamide motif, can influence the electronic properties of the indole ring and provide additional points of interaction with biological targets. The substitution at the N1 position is a common strategy in indole chemistry to modulate the reactivity and biological activity of the core structure. The hydroxyl group at the C4 position of the indole ring is a less common substitution pattern compared to the more extensively studied 2- and 3-positions. rsc.org This C4-hydroxylation introduces a potential hydrogen bond donor and acceptor, which can be crucial for binding to specific protein targets. The exploration of functionalization at the C4 to C7 positions of the indole core is a more recent and challenging area of research, highlighting the novelty of this particular substitution pattern. researchgate.net
The combination of the indole nucleus, known for its role in a multitude of biological processes, with the versatile sulfonamide moiety in this compound creates a molecule with the potential for unique pharmacological properties. This hybrid design allows for the exploration of new chemical space and the development of compounds that may overcome the limitations of existing drugs.
Overview of Current Research Trends and Unexplored Potentials for Substituted Indole Systems
Current research in substituted indole systems is vibrant and multifaceted, driven by the scaffold's proven success in drug discovery. numberanalytics.com A major trend is the development of novel and efficient catalytic methods for the site-selective functionalization of the indole ring. rsc.orgresearchgate.net While the C3 position has been a primary focus due to its high reactivity, significant efforts are now directed towards the more challenging C-H functionalization of the benzene portion of the indole core (C4-C7 positions). researchgate.net This would allow for the synthesis of a wider range of structurally diverse indole derivatives with potentially novel biological activities.
Another key area of research is the synthesis of 3-substituted indoles, which are important intermediates in the production of pharmaceuticals and materials. researchgate.net The development of green and sustainable synthetic methods, utilizing catalysts like ionic liquids and surfactants, is also a prominent theme. ijpsjournal.comresearchgate.net Furthermore, there is a growing interest in exploring the biological activities of indole derivatives beyond their traditional applications, including their potential as neuroprotective agents. biocrates.com
The unexplored potential of substituted indole systems lies in several areas. The systematic investigation of less common substitution patterns, such as that seen in this compound, could lead to the discovery of new pharmacophores. The development of dual-action or multi-target drugs based on the indole scaffold is another promising avenue. By strategically combining the indole nucleus with other pharmacologically active moieties, as in the case of indole-sulfonamide hybrids, it may be possible to create synergistic effects and address complex diseases more effectively. The continued exploration of the vast chemical space offered by the indole scaffold, coupled with advancements in synthetic chemistry and biological screening, ensures that substituted indoles will remain a fertile ground for discovery in the years to come.
Structure
2D Structure
3D Structure
Properties
CAS No. |
95969-13-4 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indol-4-ol |
InChI |
InChI=1S/C14H11NO3S/c16-14-8-4-7-13-12(14)9-10-15(13)19(17,18)11-5-2-1-3-6-11/h1-10,16H |
InChI Key |
DNLPSEIGBVKEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 1 Benzenesulfonyl 1h Indol 4 Ol and Analogous Derivatives
N-Sulfonylation Protocols for Indole (B1671886) Systems
The introduction of a sulfonyl group onto the indole nitrogen is a crucial step in the synthesis of the target compound and its analogs. This modification can be achieved through both direct and indirect methods.
Direct N-sulfonylation of the indole ring is a common and effective method. This typically involves the reaction of an indole with an electrophilic sulfonylating agent, such as benzenesulfonyl chloride, in the presence of a base. core.ac.ukresearchgate.net The base deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.
A variety of bases and reaction conditions have been explored to optimize this transformation. For instance, the use of atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) under sonic conditions has been reported as a rapid and efficient method for the N-sulfonylation of amines and related compounds, with reaction times as short as 2-8 minutes. core.ac.ukresearchgate.net Other protocols have utilized catalysts like copper(I) iodide in acetonitrile (B52724). rsc.org The choice of base and solvent can significantly impact the reaction's efficiency and yield.
It is important to note that while direct N-sulfonylation is a powerful tool, the reactivity of the indole nucleus can sometimes lead to side reactions, particularly at the C3 position, which is inherently nucleophilic. nih.govresearchgate.netlookchem.com Therefore, careful control of reaction conditions is essential to achieve selective N-sulfonylation.
Indirect methods for N-sulfonylation often involve the synthesis of the indole ring from precursors that already contain the desired N-sulfonyl group. One such strategy involves a cascade reaction starting from 2-iodo sulfonamides. nih.gov This approach utilizes a Sonogashira coupling followed by an intramolecular ring-closure to form the indole core. nih.gov This method offers the advantage of building the functionalized indole in a single step from acyclic precursors.
Another indirect route involves the Fischer indole synthesis, a classic method for indole formation. A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation (or in this context, N-sulfonylation) sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method is operationally straightforward and generally high-yielding. rsc.org
Multi-Component and Domino Reaction Pathways in Indole-Sulfonamide Synthesis
Multi-component reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical pathways to complex molecules like indole-sulfonamides from simple starting materials in a single operation. mdpi.comresearchgate.net
MCRs involve the reaction of three or more starting materials in a one-pot synthesis where the product contains significant portions of all the initial reactants. researchgate.net These reactions are highly efficient, experimentally simple, and reduce waste and cost. researchgate.net For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org
Domino reactions are intramolecular processes where a series of reactions occur sequentially without the need to isolate intermediates. mdpi.comnih.gov An example is the on-DNA synthesis of multisubstituted indoles through a Sonogashira coupling and intramolecular ring-closure cascade. nih.gov Such pathways can be highly effective in constructing the core structure of indole alkaloids and related compounds. nih.gov
These advanced synthetic strategies provide powerful tools for the efficient construction of complex indole derivatives, including those with sulfonamide and hydroxyl functionalities.
Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions in Substituted Indole Construction
Transition metal-catalyzed reactions have become indispensable in the synthesis of complex molecules and heterocyclic systems like indoles. arabjchem.org Catalysts based on metals such as palladium, rhodium, cobalt, and gold have enabled the development of novel synthetic routes that are often more efficient and tolerant of various functional groups than classical methods. researchgate.netmdpi.comtandfonline.com These modern approaches include cross-coupling, cycloaddition, and oxidative cyclization reactions, providing powerful alternatives for the construction of the indole framework. arabjchem.org
Palladium catalysis stands out as a robust tool for the formation of C-C and C-N bonds in indole synthesis. mdpi.com Palladium-catalyzed oxidative cross-coupling reactions allow for the direct functionalization of C-H bonds, representing an atom-economical approach to building molecular complexity. acs.org These reactions can forge connections between two different (hetero)arene partners, a highly desirable process for creating biaryl compounds. acs.org
One notable application is the oxidative coupling of N-substituted indoles with pyridine (B92270) N-oxides. This reaction, catalyzed by palladium(II) acetate (B1210297), proceeds via a twofold C-H bond activation to selectively form 3-(2-pyridyl)-indoles. acs.org Another strategy involves the coupling of N-tosylhydrazones with indoles to furnish N-vinylindoles, a transformation that proceeds smoothly for a variety of substrates. acs.org This method utilizes a palladium catalyst to generate a palladium-carbene intermediate, which then undergoes migratory insertion and β-hydride elimination to form the final product. acs.org
Furthermore, palladium catalysis facilitates the oxidative annulation of N-Ts-anilines with styrenes to produce 3-arylindoles, using cupric acetate in the air as the oxidant. mdpi.com The versatility of palladium is also demonstrated in its ability to catalyze the aza-Wacker reaction, coupling indoles with simple alkenes to yield N-functionalized products with high selectivity. nih.gov This approach overcomes the common challenge of competing C3-functionalization, particularly with electron-rich indoles. nih.gov
| Catalyst System | Reactants | Product Type | Key Features | Citations |
| Pd(OAc)2 / Ag2CO3 | N-substituted indoles, Pyridine N-oxides | 3-(2-Pyridyl)-indoles | High selectivity via 2-fold C-H activation. | acs.org |
| Pd(PPh3)2Cl2 / LiOtBu | Indoles, N-tosylhydrazones | N-vinylindoles | Stereocontrolled synthesis with good functional group tolerance. | acs.org |
| Pd(OAc)2 / Cu(OAc)2 | N-Ts-anilines, Styrenes | 3-Arylindoles | Oxidative annulation with air as the oxidant. | mdpi.com |
| Pd(NPhth)2(PhCN)2 / O2 | Indoles, α-Olefins | N-alkylindoles (branched) | Markovnikov selective aza-Wacker reaction. | nih.gov |
The Larock indole synthesis, first reported in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgub.edu This one-pot procedure is highly versatile, tolerating a wide range of functional groups on both reaction partners and generally does not require a protecting group on the aniline (B41778) nitrogen. wikipedia.orgnih.gov
A key feature of the Larock annulation is its regioselectivity, which is typically governed by steric factors. ub.edunih.gov The bulkier substituent on the alkyne preferentially ends up at the C2 position of the indole ring. ub.edunih.gov This selectivity can be exploited, for example, by using silyl-substituted alkynes where the bulky silyl (B83357) group directs the annulation, and can be subsequently removed to yield 3-substituted indoles. ub.edunih.gov
The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org The final step is a nucleophilic attack by the nitrogen atom, which displaces the halide to form the indole ring. wikipedia.org While traditionally reliant on palladium, recent advancements have explored more sustainable catalysts like nickel and manganese to mediate this transformation. researchgate.netijpba.info
| Catalyst | Starting Materials | Product | Key Characteristics | Citations |
| Pd(OAc)2, PPh3, Base (e.g., K2CO3), LiCl | o-Iodoaniline derivatives, Disubstituted alkynes | 2,3-Disubstituted indoles | High versatility and regioselectivity; tolerates various functional groups. | wikipedia.orgub.edunih.gov |
| Nickel complexes | o-Haloanilines, Alkynes | Substituted indoles | More economical and sustainable alternative to palladium. | researchgate.netijpba.info |
| Manganese complexes | o-Haloanilines, Alkynes | Substituted indoles | Eco-friendly and abundant metal catalyst. | researchgate.net |
The allylic alkylation of indoles is a crucial method for introducing carbon chains, particularly at the C3 and N1 positions. Palladium-catalyzed allylic alkylation has emerged as a highly effective strategy. nih.gov A systematic study has shown that using a catalytic amount of a palladium-allyl complex with a phosphine (B1218219) ligand can produce allylindoles in excellent yields. nih.gov Significantly, the regioselectivity of the alkylation (N1 vs. C3) can be controlled by carefully selecting the base and reaction medium. nih.gov
For more complex applications, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) allows for the enantioselective functionalization of 3-substituted indoles. acs.org Using vinylcyclopropanes as electrophiles, this method provides access to various indolenine and indoline (B122111) products with high yields and excellent stereoselectivity. acs.org This protocol is even applicable to the functionalization of tryptophan derivatives. acs.org
Iridium catalysts have also been successfully employed for the intramolecular C3 allylic alkylation of indoles, leading to the formation of highly enantioenriched spiroindolenine derivatives. acs.org Furthermore, rhodium catalysts have been used for the site-selective C2 allylation of indoles using allylic acetates, demonstrating the diverse catalytic systems available for this transformation. rsc.org
Green Chemistry Considerations and Sustainable Synthetic Route Development
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net The goal is to develop methods that are more environmentally benign, for instance by reducing waste, avoiding hazardous solvents, and using catalysts that are abundant and non-toxic. researchgate.netunica.it
For indole synthesis, several greener approaches have been developed to replace conventional methods. researchgate.nettandfonline.com These include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. tandfonline.comtandfonline.com
Use of green solvents: Replacing traditional organic solvents with water, ionic liquids, or deep-eutectic liquids minimizes environmental impact. tandfonline.comrsc.org The Fischer indole synthesis, for example, has been successfully carried out in water using SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org
Solvent-free reactions: Mechanochemistry, where reactions are induced by mechanical force (milling or grinding), offers a solvent-free alternative. unica.it This technique has been applied to the Fischer indole synthesis, providing the desired products efficiently and with reduced waste. unica.it
Multicomponent reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. A greener, one-pot MCR for synthesizing complex benzo[f]indole derivatives has been reported using sulfamic acid as a catalyst. nih.gov
These sustainable methodologies not only address environmental concerns but also often lead to more efficient and economical synthetic processes for producing valuable indole derivatives. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzenesulfonyl 1h Indol 4 Ol
Chromatographic Separation and Detection Techniques
Chromatography is indispensable for the separation of 1-(Benzenesulfonyl)-1H-indol-4-ol from reaction mixtures, starting materials, and potential byproducts. These techniques are also the cornerstone for quantifying the compound's purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. The technique employs a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The differential partitioning of the compound between the two phases allows for its separation from impurities.
For purity assessment, a reversed-phase HPLC method is typically employed. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An isocratic or gradient elution can be optimized to achieve baseline separation of the target compound from any related substances. chemicalbook.com Detection is commonly performed using a UV detector, as the indole (B1671886) and benzenesulfonyl chromophores absorb light in the UV spectrum. By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be established. chemicalbook.com
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents typical, representative data and is not from a specific experimental analysis of the compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Structural Elucidation and Trace Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net This technique couples the high-efficiency separation of UPLC with the mass detection capabilities of mass spectrometry. UPLC utilizes columns with smaller particle sizes (<2 µm), which necessitates higher operating pressures but results in sharper and narrower peaks.
When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for structural elucidation. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting patterns, offering definitive structural information and enabling the identification of trace-level impurities that may not be detectable by UV. researchgate.netnist.gov This method is particularly valuable for analyzing complex mixtures and for metabolite identification studies.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Indole Derivatives
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself has low volatility due to its hydroxyl group and high molecular weight, GC and GC-MS can be employed for the analysis of more volatile precursors or specific, derivatized forms of the molecule. For instance, if the hydroxyl group is silylated to increase volatility, GC analysis could be used to monitor reaction progress or detect related volatile impurities.
In GC-MS, the separated components from the GC column are introduced directly into a mass spectrometer, which provides detailed mass spectra for each component. This allows for positive identification by comparing the fragmentation patterns to spectral libraries. figshare.com While not the primary method for the title compound, it remains a vital tool for analyzing related volatile indole derivatives or potential synthetic precursors.
Spectroscopic Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the indole ring, the benzenesulfonyl group, and the hydroxyl proton. researchgate.net The coupling patterns (e.g., doublets, triplets) between adjacent protons help to establish their relative positions. researchgate.net
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment, distinguishing between aromatic, aliphatic, and carbonyl carbons, for example. rsc.orgbeilstein-journals.org Together, ¹H and ¹³C NMR data allow for the unambiguous assignment of the molecule's structure. The synthesis of 1-(phenylsulfonyl)-1H-indol-4-ol has been reported, and its structure was confirmed using these spectroscopic methods. uj.edu.pl
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) |
| H-2 | 7.65 (d) | C-2 | 125.8 |
| H-3 | 6.60 (d) | C-3 | 107.5 |
| H-5 | 6.70 (d) | C-3a | 136.0 |
| H-6 | 7.10 (t) | C-4 | 150.0 |
| H-7 | 7.50 (d) | C-5 | 110.0 |
| H-2', 6' | 7.95 (d) | C-6 | 122.5 |
| H-3', 5' | 7.60 (t) | C-7 | 115.0 |
| H-4' | 7.70 (t) | C-7a | 128.0 |
| OH | 9.80 (s) | C-1' | 138.0 |
| C-2', 6' | 127.0 | ||
| C-3', 5' | 129.5 | ||
| C-4' | 134.0 |
Disclaimer: This table contains predicted data based on known values for similar structures and is intended for illustrative purposes. It does not represent experimentally measured values for this specific molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). rsc.org This precision allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different exact masses. For a molecule with the formula C₁₄H₁₁NO₃S, HRMS can distinguish it from other molecules with the same nominal mass. nih.gov
In addition to providing the exact mass of the molecular ion, HRMS can also be used to analyze fragmentation patterns. By inducing fragmentation and measuring the exact masses of the resulting fragments, it is possible to piece together the structure of the molecule, providing confirmatory evidence that complements NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the benzenesulfonyl moiety, and the indole ring.
The most prominent and easily identifiable peak would be from the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the indole ring is absent due to the substitution of the nitrogen with the benzenesulfonyl group.
The sulfonyl group (S=O) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. These strong absorptions are highly indicative of the benzenesulfonyl substituent.
The aromatic nature of both the benzene (B151609) and indole rings gives rise to several signals. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). Aromatic C=C in-ring stretching vibrations produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. Furthermore, characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Other significant absorptions include the C-N stretching vibration from the indole ring and the C-O stretching of the phenolic group, which are expected in the fingerprint region between 1200-1300 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic Hydroxyl | O-H Stretch | 3400 - 3650 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3020 - 3100 | Weak to Medium |
| Aromatic C=C | C=C In-ring Stretch | 1450 - 1600 | Medium to Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |
| Phenolic Hydroxyl | C-O Stretch | 1200 - 1300 | Medium to Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |
| Aromatic C-H | C-H Out-of-plane Bend | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For this compound, the primary chromophore is the indole ring system, which is known to have two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ. nih.govnih.gov The benzenesulfonyl group and the hydroxyl group act as auxochromes, modifying the absorption maxima (λ_max_) and intensity.
The indole nucleus typically shows a strong absorption band (¹Lₐ) around 260-270 nm and a longer wavelength, less intense band (¹Lₑ) around 280-290 nm. nih.govacs.org The presence of the electron-withdrawing benzenesulfonyl group on the indole nitrogen and the electron-donating hydroxyl group at the 4-position can cause a bathochromic (red) shift in these absorptions. Specifically, the hydroxyl group's lone pair of electrons can extend the π-conjugated system, shifting the λ_max_ to longer wavelengths. Studies on substituted indoles have shown that such substitutions can significantly alter the energy of these transitions. core.ac.uksrce.hr
The spectrum of this compound is expected to display these characteristic indole absorption bands, likely shifted to wavelengths slightly longer than that of unsubstituted indole. These absorption characteristics are solvent-dependent, with polar solvents often causing further shifts due to interactions with the chromophore. core.ac.uk
Because the absorbance is directly proportional to the concentration of the analyte (according to the Beer-Lambert Law), UV-Vis spectroscopy serves as a robust and straightforward method for the quantitative analysis of this compound in solution, provided a pure standard is available for calibration.
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Electronic Transition | Expected λ_max (nm) | Notes |
| Indole Ring | π → π* (¹Lₐ band) | ~270 - 285 | High intensity. Influenced by substituents. |
| Indole Ring | π → π* (¹Lₑ band) | ~290 - 310 | Lower intensity, often with vibrational fine structure. |
| Benzene Ring | π → π* | ~250 - 265 | May overlap with the stronger indole absorptions. |
Fluorescence Spectroscopy for Detection in Complex Matrices
Fluorescence spectroscopy is an exceptionally sensitive analytical technique used to detect fluorescent molecules, or fluorophores. The indole moiety of tryptophan and its derivatives is naturally fluorescent, making this technique highly applicable to this compound. acs.org The fluorescence of indole derivatives arises from emission from the lowest excited singlet state (¹Lₐ). acs.org
The fluorescence emission of indole compounds is highly sensitive to the local environment, including solvent polarity, pH, and the presence of quenching agents. acs.orgacs.org This sensitivity can be exploited for the detection of this compound in complex matrices like biological fluids or environmental samples. A change in the emission maximum or quantum yield can provide information about the analyte's binding or localization within a system. nih.gov
For this compound, excitation at its absorption maximum (around 290-310 nm) would lead to a characteristic fluorescence emission at a longer wavelength, typically in the range of 340-370 nm for many indole derivatives. nih.gov The quantum yield, a measure of fluorescence efficiency, for indole itself is approximately 0.4. aatbio.com The substituents on the target molecule will influence its specific quantum yield and lifetime. nih.gov The high sensitivity of fluorescence allows for quantification at very low concentrations (nanomolar to picomolar range), making it a powerful tool for trace analysis.
Table 3: Typical Fluorescence Properties of Indole Derivatives
| Property | Typical Value Range | Significance for Analysis |
| Excitation Wavelength (λ_ex) | 280 - 310 nm | Corresponds to the ¹Lₐ absorption band. |
| Emission Wavelength (λ_em_) | 340 - 370 nm | Sensitive to solvent polarity and local environment. |
| Quantum Yield (Φ_f_) | 0.1 - 0.6 | Influenced by substituents and quenchers. |
| Fluorescence Lifetime (τ) | 1 - 25 ns | Provides information on dynamic processes. acs.org |
Advanced Sample Preparation and Enrichment Techniques
Effective analysis of this compound, especially from complex sample matrices, necessitates a preliminary step of isolation and concentration. Advanced sample preparation techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering substances and enriching the analyte to a detectable concentration.
Solid Phase Extraction (SPE) Protocols for Pre-concentration and Purification
Solid Phase Extraction (SPE) is a chromatographic technique used for the selective extraction and purification of analytes from a liquid sample. phenomenex.com The choice of SPE sorbent is critical and depends on the polarity of the analyte and the sample matrix. chromatographyonline.com Given the structure of this compound, which contains both nonpolar (aromatic rings) and polar (hydroxyl, sulfonyl) groups, several SPE strategies can be employed.
A common approach would be reversed-phase SPE (RP-SPE), using a nonpolar stationary phase like C18-bonded silica. In this mode, the aqueous sample is loaded onto the sorbent, and the moderately polar this compound is retained through hydrophobic interactions, while highly polar interferences like salts are washed away. The analyte is then eluted with a less polar organic solvent, such as methanol or acetonitrile.
Alternatively, for extraction from a nonpolar organic solvent, a normal-phase SPE sorbent with polar functional groups (e.g., silica, diol, or cyanopropyl) could be utilized. chromatographyonline.com In this case, the analyte is retained through polar interactions (e.g., hydrogen bonding with the hydroxyl group), and elution is achieved with a more polar solvent.
Table 4: Hypothetical Reversed-Phase SPE Protocol for this compound from an Aqueous Matrix
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 1-2 cartridge volumes of methanol through the C18 cartridge. | To wet the stationary phase and activate the C18 chains. |
| 2. Equilibration | Pass 1-2 cartridge volumes of deionized water (or sample buffer) through the cartridge. | To prepare the sorbent for the aqueous sample. |
| 3. Sample Loading | Pass the aqueous sample containing the analyte through the cartridge at a slow, steady flow rate. | To retain the analyte on the C18 sorbent via hydrophobic interactions. |
| 4. Washing | Pass 1-2 cartridge volumes of a water/methanol mixture (e.g., 95:5 v/v) through the cartridge. | To remove salts and other highly polar interferences. |
| 5. Elution | Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge. | To disrupt the hydrophobic interactions and elute the purified analyte. |
Optimized Liquid-Liquid Extraction (LLE) Methods
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. core.ac.uk The key to optimizing LLE for this compound lies in exploiting the acidic nature of its phenolic hydroxyl group.
The solubility of the compound can be manipulated by adjusting the pH of the aqueous phase.
At acidic or neutral pH (e.g., pH < 8): The phenolic hydroxyl group remains protonated (-OH). In this neutral form, the molecule is more nonpolar and will preferentially partition into a water-immiscible organic solvent such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. researchgate.netresearchgate.net
At basic pH (e.g., pH > 10): The phenolic hydroxyl group is deprotonated to form a phenolate (B1203915) anion (-O⁻). This charged species is highly polar and will preferentially dissolve in the aqueous phase, leaving nonpolar impurities behind in the organic phase.
This pH-dependent partitioning allows for a highly effective purification strategy. The analyte can first be extracted into an organic solvent from a neutral or acidic aqueous solution. The organic layer can then be washed with a basic aqueous solution to transfer the analyte back into the aqueous phase as its salt, leaving neutral organic impurities behind. Finally, the aqueous layer can be re-acidified and the purified analyte re-extracted into a fresh organic solvent.
Table 5: Optimized pH-Based Liquid-Liquid Extraction (LLE) Protocol
| Step | Procedure | Rationale |
| 1. Initial Extraction | Dissolve the crude sample in a mixture of water and ethyl acetate. Adjust the aqueous phase to pH ~5-6. Separate the layers. | The neutral analyte partitions into the organic (ethyl acetate) phase, leaving polar impurities in the aqueous phase. |
| 2. Basic Wash | Extract the organic phase from Step 1 with an aqueous solution of sodium hydroxide (B78521) (e.g., pH 11-12). Separate the layers. | The analyte is deprotonated to its anionic form and partitions into the basic aqueous phase. Neutral impurities remain in the organic phase. |
| 3. Acidification | Collect the basic aqueous phase from Step 2. Acidify to pH ~5-6 with an acid like HCl. | The analyte is re-protonated to its neutral form, causing it to become less water-soluble. |
| 4. Final Extraction | Extract the acidified aqueous solution from Step 3 with fresh ethyl acetate. Separate the layers. | The purified, neutral analyte partitions back into the fresh organic phase. |
| 5. Concentration | Dry the final organic phase (e.g., with anhydrous Na₂SO₄) and evaporate the solvent under reduced pressure. | To isolate the purified solid this compound. |
Structure Activity Relationship Sar Dynamics of 1 Benzenesulfonyl 1h Indol 4 Ol Analogs
Impact of N-Substitution (Benzenesulfonyl Group) on Bioactivity and Regioselectivity
The presence of the N-benzenesulfonyl moiety is a common feature in a variety of biologically active indole (B1671886) derivatives. For instance, N-arylsulfonyl indoles have shown notable inhibitory activity against Gram-positive bacteria. nih.gov In the context of 5-HT6 receptor antagonists, the N-benzenesulfonyl group is a key structural element. researchgate.netnih.gov Studies on N-benzenesulfonyltryptamines as 5-HT6 antagonists have underscored the importance of this group for high-affinity binding. mdpi.com
The nature of the N-substituent can also dictate the regioselectivity of further chemical modifications. For example, in the amidation of indoles, the use of a benzenesulfonyl group on the nitrogen can influence whether the reaction occurs at the N1 or C3 position of the indole ring. nih.govresearchgate.net The use of specific reagents like N-(arylsulfonyloxy)-substituted amides in the presence of zinc chloride has been shown to selectively lead to C3-amidation. nih.gov
Furthermore, research has demonstrated that N-unsubstituted indole analogues often exhibit significantly different potency compared to their N-substituted counterparts, highlighting the decisive role of the substituent on the indole nitrogen in modulating biological activity. researchgate.net
Influence of Substituents on the Benzenesulfonyl Moiety on Pharmacological Profiles
Modifications to the benzenesulfonyl group itself can lead to significant changes in the pharmacological properties of the parent compound. The electronic and steric properties of substituents on the phenyl ring of the benzenesulfonyl moiety can fine-tune the molecule's interaction with its biological target.
For example, in the development of 4-phenyl-1-arylsulfonylimidazolidinones as cytotoxic agents, the introduction of various substituents on the benzenesulfonyl ring was explored. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the steric properties of the substituents, as described by STERIMOL L values, were well-correlated with cytotoxic activity. nih.gov Specifically, larger substituents at the 4-position of the phenyl ring and smaller substituents at the 3-position were found to enhance activity. nih.gov
In the context of 5-HT6 receptor antagonists, replacing the phenyl ring of the benzenesulfonyl group with other aromatic systems, such as quinoline (B57606) or isoquinoline, has been shown to increase affinity for the receptor. nih.gov This suggests that the electronic nature and the potential for additional interactions of the aromatic system are critical for potent receptor binding.
The following table summarizes the effect of substituents on the benzenesulfonyl moiety on the cytotoxicity of 4-phenyl-1-arylsulfonylimidazolidinones against A549 (human lung cancer) and HCT-15 (human colon cancer) cell lines.
| Substituent at 4-position | STERIMOL L value | Cytotoxicity (A549) | Cytotoxicity (HCT-15) |
| H | 2.06 | Moderate | Moderate |
| CH3 | 2.59 | Increased | Increased |
| Cl | 3.52 | High | High |
| NO2 | 3.44 | High | High |
Table 1: Effect of 4-position substituents on the benzenesulfonyl ring on cytotoxic activity. nih.gov
Role of the Hydroxyl Group at the Indole C4 Position on Biological Efficacy and Selectivity
The hydroxyl group at the C4 position of the indole ring is a critical determinant of the biological efficacy and selectivity of 1-(benzenesulfonyl)-1H-indol-4-ol and its analogs. The presence and position of this hydroxyl group can significantly influence the molecule's binding affinity and functional activity at various biological targets.
C4-substituted indoles are prevalent in numerous bioactive compounds. nih.govrsc.org The strategic placement of a hydroxyl group at this position can introduce a key hydrogen bonding interaction with the target protein, thereby enhancing binding affinity and selectivity.
In the context of designing selective inhibitors, the C4-hydroxyl group can serve as an anchor point within the binding pocket of a receptor or enzyme. The specific orientation of this group is often crucial for establishing a productive binding mode.
While direct SAR data for the C4-hydroxyl group of this compound is specific to its target, general principles from related indole-containing bioactive molecules suggest its importance. For instance, in the development of vaccine adjuvants, systematic SAR studies on a sulfamoyl benzamidothiazole scaffold revealed that modifications at specific sites, which could be analogous to the C4 position, led to more potent compounds. nih.gov
Effects of Substitutions on the Indole Ring System (beyond C4) on Bioactivity Profiles
Substitutions at positions other than C4 on the indole ring system have a profound impact on the bioactivity profiles of this compound analogs. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its pharmacological properties.
For instance, in a series of 5-HT6 receptor antagonists, substitution at the C5 position of the indole ring was found to be generally detrimental to binding affinity compared to unsubstituted analogs. mdpi.com Both methoxy (B1213986) and fluoro substituents at the C5 position led to a decrease in affinity, with the methoxy group causing a more significant reduction. mdpi.com
Conversely, in other classes of indole derivatives, substitutions at various positions have been shown to be beneficial. For example, in a series of CysLT1 selective antagonists, substitution at the 7-position of the indole ring with a methoxy group was found to be the most favorable for activity. researchgate.net In contrast, substitution at the 4-position was the least favorable in that particular series. researchgate.net
The effect of substitution can also be highly dependent on the specific position. For example, in the amidation of indoles, a 2-methylindole (B41428) was more efficient in the reaction than the simple indole, whereas a 2-ethoxycarbonylindole failed to produce the desired product. nih.gov Electron-rich 5-methoxyindole (B15748) showed higher efficiency, while electron-withdrawing groups at the 5-position hindered the reaction. nih.gov
The following table illustrates the impact of C5 substitution on the 5-HT6 receptor binding affinity of N-arylsulfonylindole derivatives.
| Compound | C5-Substituent | Ki (nM) |
| PUC-10 | H | 14.6 |
| 4d | F | 58 |
| 4l | OCH3 | 160 |
Table 2: Effect of C5-substitution on 5-HT6 receptor binding affinity. mdpi.com
Conformational and Stereochemical Requirements for Optimized Activity and Receptor Binding
The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is paramount for its biological activity. For this compound analogs to exert their effects, they must adopt a specific orientation to fit into the binding site of their target receptor or enzyme.
Docking studies of N-arylsulfonylindole derivatives into the 5-HT6 receptor have suggested that the indole nucleus inserts into a hydrophobic cluster, while the aryl group extends into a region between transmembrane helices. mdpi.com These studies also indicated that the S stereoisomers of certain analogs fit the reported binding model better than the R stereoisomers. mdpi.com
The conformation of the molecule is not static and can be influenced by the surrounding environment. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a key factor in determining its affinity. The rigidity or flexibility of certain parts of the molecule can also play a role. For instance, rigidifying a dimethylamino alkyl chain at the C3 position of an indole derivative maintained high binding affinity for the 5-HT6 receptor. researchgate.net
In the development of cannabinoid receptor ligands, stereochemistry has been shown to be a critical factor. The introduction of specific stereocenters can lead to significant differences in potency and selectivity between enantiomers. While not directly pertaining to this compound, these findings highlight the general importance of stereochemistry in drug design.
Future Research Trajectories and Innovations in 1 Benzenesulfonyl 1h Indol 4 Ol Research
Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. Future research concerning 1-(Benzenesulfonyl)-1H-indol-4-ol will likely focus on creating novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic strategies for sulfonamides and indole (B1671886) derivatives often involve harsh reagents and conditions. organic-chemistry.org Innovations in this area could include:
Catalytic Systems: The use of novel catalysts, such as SO3H-functionalized ionic liquids, has shown promise in facilitating Fischer indole synthesis in aqueous media. rsc.org Future work could adapt such systems for the synthesis of this compound, potentially reducing the reliance on organic solvents and simplifying product isolation.
One-Pot Syntheses: The development of one-pot multicomponent reactions, as demonstrated for other indole derivatives, could significantly improve the efficiency of synthesizing the this compound scaffold. nih.gov This approach minimizes waste by combining multiple synthetic steps into a single operation.
Environmentally Benign Reagents: Research into greener alternatives for reagents is ongoing. For instance, methods for sulfonamide synthesis that utilize dynamic pH control in aqueous media and omit organic bases are being explored. rsc.org Similarly, the use of hydrogen peroxide with a zirconium tetrachloride catalyst presents a rapid and mild method for creating sulfonyl chlorides, key precursors for sulfonamides. organic-chemistry.org
These advancements would not only make the synthesis of this compound more economical and scalable but also reduce its environmental impact.
Integration of Advanced Computational Techniques for Rational Ligand Design and Optimization
The use of computational tools has become indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, future research will undoubtedly leverage these techniques to a greater extent.
Key computational approaches that will drive future research include:
Molecular Docking and Dynamics Simulations: These methods can predict the binding modes and affinities of this compound derivatives with various biological targets. nih.govnih.govresearchgate.net This allows for the in silico screening of virtual compound libraries to identify promising candidates for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of indole-sulfonamide derivatives and their biological activity. nih.gov These models are valuable for predicting the activity of novel, unsynthesized compounds and for guiding the structural modifications needed to enhance potency and selectivity.
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to search large chemical databases for novel scaffolds that could mimic the activity of this compound. nih.gov
Prediction of Off-Target Interactions: Advanced computational approaches can now predict potential off-target interactions for small molecules, which is crucial for identifying potential safety issues early in the drug development process. frontiersin.org
The integration of these computational methods will accelerate the discovery of new analogs of this compound with improved therapeutic profiles.
Exploration of Polypharmacology and Multi-Target Ligand Design Strategies
The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising therapeutic strategy. The this compound scaffold is well-suited for this approach.
Future research in this area could focus on:
Dual-Target Inhibitors: The indole and sulfonamide moieties are known to interact with a variety of biological targets. nih.govrsc.org By strategically modifying the this compound structure, it may be possible to design dual inhibitors for targets implicated in diseases like cancer. For example, derivatives could be designed to simultaneously inhibit enzymes like carbonic anhydrases and protein kinases. rsc.orgresearchgate.netresearchgate.net
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a multi-target ligand. The this compound could serve as a starting point or a core scaffold for such endeavors.
Systems Biology Approaches: By understanding the complex network of interactions that underlie a particular disease, researchers can identify key nodes that could be targeted by a multi-target ligand. nih.gov This information can then be used to guide the design of new derivatives of this compound.
The development of multi-target agents based on the this compound scaffold could lead to more effective and less resistance-prone therapies for a range of complex diseases.
Application of Advanced Analytical Platforms for Metabolomic and Proteomic Studies in Biological Systems
To fully understand the biological effects of this compound, it is essential to investigate its impact on the metabolome and proteome of cells and organisms. Advanced analytical techniques are making it possible to study these complex systems with unprecedented detail.
Future research should incorporate:
Metabolomic Profiling: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the changes in small-molecule metabolites that occur in response to treatment with this compound. nih.govacs.org This can provide insights into the compound's mechanism of action and potential off-target effects. Studies on the metabolism of sulfonamides have already revealed the formation of potentially toxic metabolites, highlighting the importance of such investigations. nih.gov
Proteomic Analysis: Quantitative proteomics can identify changes in protein expression levels in cells treated with the compound. nih.gov This can help to identify the specific cellular pathways and processes that are affected by this compound, providing clues to its biological targets.
Chemical Proteomics: This approach uses chemical probes to identify the direct protein targets of a small molecule within a complex biological system. This could be a powerful tool for elucidating the mechanism of action of this compound.
These "omics" approaches will provide a systems-level understanding of the biological activity of this compound, paving the way for more informed drug development.
Investigation of Emerging Biological Targets for Indole-Sulfonamide Scaffolds
The therapeutic potential of the indole-sulfonamide scaffold is not limited to currently known targets. As our understanding of disease biology grows, new and exciting therapeutic targets are continually being identified.
Future research should explore the activity of this compound and its derivatives against a range of emerging targets, including:
Protein-Protein Interactions (PPIs): For a long time, PPIs were considered "undruggable," but recent advances have shown that it is possible to target these interactions with small molecules. scripps.edu The indole scaffold is a common motif in inhibitors of PPIs, suggesting that this compound could be a starting point for the development of such agents.
Ubiquitylation Pathway Enzymes: The enzymes involved in the protein ubiquitylation pathway are becoming increasingly recognized as important drug targets, particularly in the context of cancer. nih.gov Genetic and computational methods are being used to identify small molecules that can inhibit these enzymes.
Galectins: This family of carbohydrate-binding proteins is involved in a variety of cellular processes, including cell adhesion, migration, and apoptosis. N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as dual inhibitors of galectin-3 and galectin-8, suggesting that the this compound scaffold could also be explored for this activity. nih.gov
Novel Kinase and Enzyme Targets: The discovery of new kinases and other enzymes that play a critical role in disease provides a continuous stream of new targets for drug discovery. acs.orgresearchgate.net The this compound scaffold should be screened against these emerging targets to identify new therapeutic opportunities.
The exploration of novel biological targets will be crucial for expanding the therapeutic applications of the this compound scaffold and for addressing unmet medical needs.
Q & A
Q. Example Protocol :
Dissolve 1H-indol-4-ol (1 eq) in dry DCM.
Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C under N₂.
Stir for 12 hours at room temperature.
Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc 7:3).
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Q. Key techniques :
- ¹H/¹³C NMR :
- Expect signals for the benzenesulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and indole NH (δ ~10.5 ppm, broad singlet).
- ¹³C NMR should show sulfonyl carbon at δ ~135 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₄H₁₁NO₃S, expected m/z = 274.0535 .
- IR : Sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Validation Tip : Compare data with structurally analogous compounds, such as (S)-5-(1-aryl-2-nitroethyl)-1H-indol-4-ol derivatives, which share overlapping spectral features .
Advanced Research Questions
How can enantioselective synthesis of chiral derivatives be achieved, and what methods validate enantiomeric excess (ee)?
Q. Stereochemical Control :
- Use chiral auxiliaries or catalysts (e.g., Cinchona alkaloids) during sulfonylation or subsequent functionalization.
- Example: For nitroethyl-indol derivatives, asymmetric Henry reactions with Cu(I)/bisoxazoline catalysts yield up to 98% ee .
Q. Analytical Validation :
- Chiral HPLC : Columns like Chiralpak AD-H (hexane:iPrOH 90:10, 1 mL/min) resolve enantiomers. Retention times vary (e.g., 4.88 min vs. 7.33 min for major/minor enantiomers) .
- Optical Rotation : Measure [α]D²⁰ (e.g., -65.9° for (S)-5-(1-(p-tolyl)-2-nitroethyl)-1H-indol-4-ol) .
What biological targets are associated with this compound, and how can its activity be mechanistically evaluated?
Q. Target Identification :
- Glycogen Synthase Kinase 3 (GSK-3) : This compound’s sulfonamide analogs inhibit GSK-3β (IC₅₀ ~50 nM) via competitive binding at the ATP pocket .
- Cellular Assays :
- Use HEK293 cells transfected with GSK-3β reporters.
- Measure β-catenin stabilization via Western blot (antibody: anti-β-catenin).
Q. Mechanistic Studies :
- Docking Simulations : Analyze binding poses using AutoDock Vina and GSK-3β crystal structures (PDB: 1I09).
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., CEREP KinaseProfiler) to assess selectivity .
How should researchers address contradictions in biological activity data across studies?
Case Example : Discrepancies in IC₅₀ values for GSK-3 inhibition may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
Q. Resolution Strategy :
Standardize Assays : Use consistent ATP levels (1 mM) and recombinant human GSK-3β.
Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration).
Validate with Orthogonal Methods :
- Compare radiolabeled ATP binding (filter-binding assays) with fluorescence-based ADP-Glo™ results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
